
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of oxindoles Oxindoles are known for their diverse biological activities and are often used as scaffolds in drug discovery
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Material: The synthesis begins with isatin, a versatile starting material in organic synthesis.
Alkylation: The isatin undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to obtain the desired 3-hydroxy derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indoline derivative.
Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Oxo-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one.
Reduction: 1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It is employed in the synthesis of chemical probes for investigating biological pathways and mechanisms.
作用機序
The mechanism of action of 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Known for its anticancer and antimicrobial activities.
5-Bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one: Exhibits specific antibacterial activity against Staphylococcus aureus.
Uniqueness
3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its prop-2-yn-1-yl group provides a handle for further functionalization, making it a versatile scaffold in drug discovery.
特性
IUPAC Name |
3-hydroxy-1-methyl-3-prop-2-ynylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-8-12(15)9-6-4-5-7-10(9)13(2)11(12)14/h1,4-7,15H,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYYIQGSPXNNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514349 |
Source


|
| Record name | 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651007-45-3 |
Source


|
| Record name | 3-Hydroxy-1-methyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12602447.png)
propanedinitrile](/img/structure/B12602451.png)
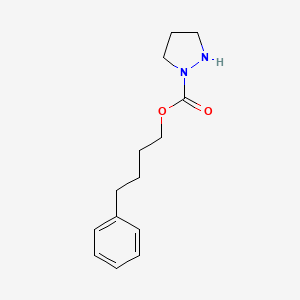
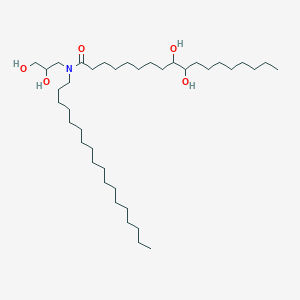
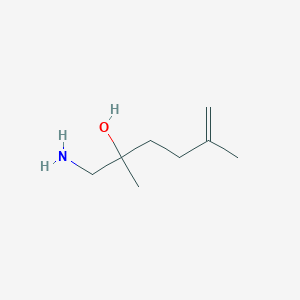
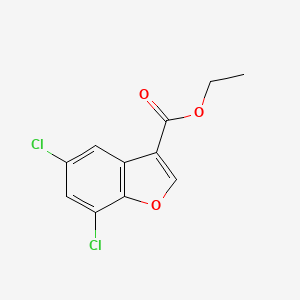
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)
![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)
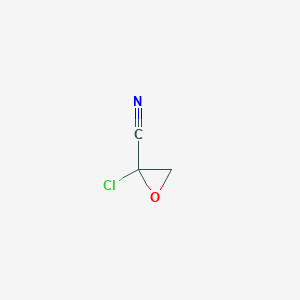
![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)
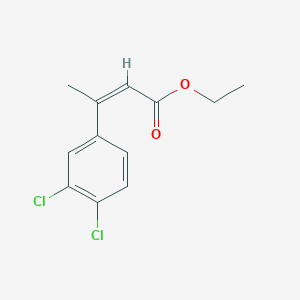
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
